molecular formula C7H22Cl3N3 B1662268 Spermidine trihydrochloride CAS No. 334-50-9

Spermidine trihydrochloride

Cat. No.: B1662268
CAS No.: 334-50-9
M. Wt: 254.6 g/mol
InChI Key: LCNBIHVSOPXFMR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Spermidine trihydrochloride primarily targets the neuronal nitric oxide synthase (nNOS) . nNOS is an enzyme that produces nitric oxide, a molecule involved in various physiological and pathological processes. Spermidine also interacts with other targets such as the Beta-1 adrenergic receptor , Beta-2 adrenergic receptor , Thioredoxin reductase 1 , Gentamicin 3’-acetyltransferase , and Spermidine/putrescine-binding periplasmic protein .

Mode of Action

This compound inhibits the activity of nNOS . It also binds and precipitates DNA, which can be used for the purification of DNA binding proteins . Furthermore, it stimulates T4 polynucleotide kinase activity .

Biochemical Pathways

Spermidine is a polyamine compound found in ribosomes and living tissues, having various metabolic functions within organisms . It is synthesized from putrescine by spermidine synthase . Spermidine regulates biological processes such as Ca2+ influx by glutamatergic N-methyl-D-aspartate receptor (NMDA receptor), which has been associated with nitric oxide synthase (NOS) and cGMP/PKG pathway activation and a decrease of Na+, K±ATPase activity in cerebral cortex synaptosomes . It also promotes autophagy via the MAPK pathway by inhibiting phosphorylation of raf .

Pharmacokinetics

A study suggests that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermidine are at least in part attributable to its metabolite, spermine .

Result of Action

This compound has various molecular and cellular effects. It is a longevity agent in mammals due to various mechanisms of action, which are just beginning to be understood . Autophagy is the main mechanism at the molecular level, but evidence has been found for other mechanisms, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . Spermidine is known to regulate plant growth, assisting the in vitro process of transcribing RNA, and inhibition of NOS .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is hygroscopic and should be stored at room temperature . Also, solutions of spermidine deaminate with time, so solutions should be stored frozen and new solutions should be prepared frequently .

Biochemical Analysis

Biochemical Properties

Spermidine trihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit neuronal nitric oxide synthase (nNOS) and bind and precipitate DNA . It also stimulates T4 polynucleotide kinase activity . This compound is involved in the Arginine-Polyamine metabolic pathway, which encompasses a series of biochemical reactions critical for cellular functions, including cell growth and differentiation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by maintaining DNA stability, copying DNA into RNA, and preventing cell death . It has been found to reduce the development of many age-related health conditions, including cardiovascular diseases . During the aging process, the levels of spermidine decrease, resulting in the development of age-related conditions .

Molecular Mechanism

The mechanism of action of this compound is complex and multifaceted. It exerts its effects at the molecular level through various interactions with biomolecules and changes in gene expression. Autophagy is the main mechanism at the molecular level, but evidence has been found for other mechanisms, including inflammation reduction, lipid metabolism, and regulation of cell growth, proliferation, and death . This compound has been theorized to promote autophagy via the MAPK pathway by inhibiting phosphorylation of raf .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to reduce neurotoxic soluble Aβ and decrease AD-associated neuroinflammation in the amyloid prone AD-like APPPS1 mice . This suggests that this compound has long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, oral treatment of the amyloid prone AD-like APPPS1 mice with spermidine reduced neurotoxic soluble Aβ and decreased AD-associated neuroinflammation . This suggests that the dosage of this compound can significantly influence its effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is a precursor to other polyamines, such as spermine and its structural isomer thermospermine . It is also involved in the Arginine-Polyamine metabolic pathway .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is found in almost all tissues in association with nucleic acids

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex. It is found in ribosomes and living tissues

Preparation Methods

Synthetic Routes and Reaction Conditions: Spermidine trihydrochloride can be synthesized from putrescine through a series of enzymatic reactions. The process involves the conversion of putrescine to spermidine via the enzyme spermidine synthase . The trihydrochloride form is obtained by reacting spermidine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, this compound can be produced using engineered Escherichia coli strains. These strains are designed to express enzymes such as homoserine dehydrogenase, carboxyspermidine dehydrogenase, and carboxyspermidine decarboxylase, which facilitate the biosynthesis of spermidine from L-homoserine and putrescine . The final product is then purified and converted to its trihydrochloride form.

Chemical Reactions Analysis

Types of Reactions: Spermidine trihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form aldehydes and ketones.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Primary amines.

    Substitution: Various substituted polyamines.

Scientific Research Applications

Properties

IUPAC Name

N'-(3-aminopropyl)butane-1,4-diamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19N3.3ClH/c8-4-1-2-6-10-7-3-5-9;;;/h10H,1-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCNBIHVSOPXFMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNCCCN)CN.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H22Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059825
Record name N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride
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Molecular Weight

254.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index] White hygroscopic powder; [Sigma-Aldrich MSDS]
Record name Spermidine trihydrochloride
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CAS No.

334-50-9
Record name Spermidine trihydrochloride
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Record name 1,4-Butanediamine, N1-(3-aminopropyl)-, hydrochloride (1:3)
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Record name N'-(3-Aminopropyl)butane-1,4-diamine;trihydrochloride
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Record name 4-azoniaoctamethylenediammonium trichloride
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Record name SPERMIDINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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